molecular formula C25H21FN4O2 B251071 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B251071
M. Wt: 428.5 g/mol
InChI Key: YUPDCTSKHIUOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as BPFK, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPFK is a member of the piperazine family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for a range of research applications.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is not yet fully understood. However, studies have suggested that it may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to have an inhibitory effect on certain enzymes involved in the development of cancer, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide can inhibit tumor growth in mice without causing significant toxicity.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is its unique chemical structure, which makes it a promising candidate for a range of research applications. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to have low toxicity in vivo, making it a relatively safe compound to work with in laboratory experiments. However, one of the limitations of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide. One area of interest is in the development of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide-based drugs for the treatment of various diseases, including cancer. Another area of interest is in the use of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide as a molecular tool for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide and its potential applications in other areas of research, such as biological imaging and drug discovery.

Synthesis Methods

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically begins with the reaction of 4-benzoylpiperazine with 2-fluoro-4-nitroaniline to produce an intermediate compound. This intermediate is then subjected to a series of chemical reactions involving cyanation and deprotection to yield the final product, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has been identified as a potential candidate for a range of scientific research applications. One of the key areas of interest is in the field of medicinal chemistry, where N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has shown promise as a potential drug candidate for the treatment of various diseases. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has also been studied for its potential use as a fluorescent probe in biological imaging and as a molecular tool for the study of protein-protein interactions.

properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C25H21FN4O2/c26-21-16-18(17-27)10-11-20(21)24(31)28-22-8-4-5-9-23(22)29-12-14-30(15-13-29)25(32)19-6-2-1-3-7-19/h1-11,16H,12-15H2,(H,28,31)

InChI Key

YUPDCTSKHIUOLZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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